molecular formula C7H8N2O3 B13905997 Methyl 2-amino-6-hydroxynicotinate

Methyl 2-amino-6-hydroxynicotinate

Katalognummer: B13905997
Molekulargewicht: 168.15 g/mol
InChI-Schlüssel: PQVPBCWFTDKMPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-6-hydroxynicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an amino group at the 2-position and a hydroxyl group at the 6-position on the nicotinic acid ring, with a methyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-hydroxynicotinate typically involves the esterification of 2-amino-6-hydroxynicotinic acid. One common method is to react 2-amino-6-hydroxynicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-6-hydroxynicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of methyl 2-amino-6-oxonicotinate.

    Reduction: Formation of methyl 2-amino-6-hydroxy-3-nicotinate.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-6-hydroxynicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of methyl 2-amino-6-hydroxynicotinate involves its interaction with specific molecular targets. The amino and hydroxyl groups on the nicotinic acid ring allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic processes, thereby affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 6-hydroxynicotinate: Similar structure but lacks the amino group at the 2-position.

    2-Amino-6-hydroxynicotinic acid: Similar structure but lacks the methyl ester group.

    Nicotinic acid: The parent compound without the amino and hydroxyl substitutions.

Uniqueness

Methyl 2-amino-6-hydroxynicotinate is unique due to the presence of both amino and hydroxyl groups on the nicotinic acid ring, along with the methyl ester functional group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H8N2O3

Molekulargewicht

168.15 g/mol

IUPAC-Name

methyl 2-amino-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-12-7(11)4-2-3-5(10)9-6(4)8/h2-3H,1H3,(H3,8,9,10)

InChI-Schlüssel

PQVPBCWFTDKMPH-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(NC(=O)C=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.